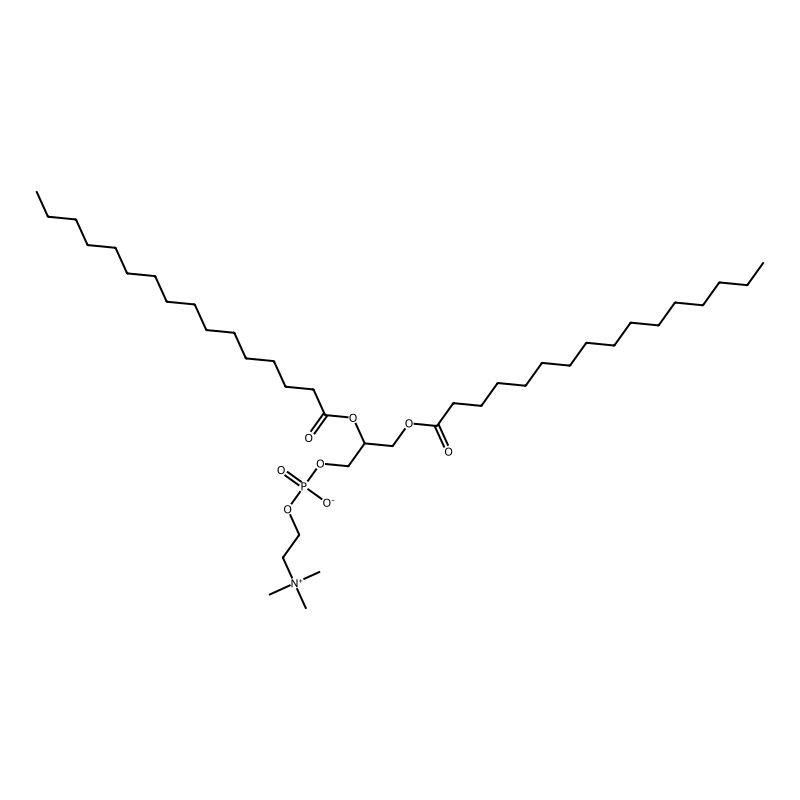

1,2-Dipalmitoylphosphatidylcholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Model Membrane Systems:

DPPC is a major component of biological membranes, making it a valuable tool for researchers studying membrane structure and function. Due to its well-defined chemical structure, DPPC can be easily manipulated and purified, allowing scientists to create model membrane systems for various studies. These systems, often in the form of liposomes and bilayers, mimic the properties of natural membranes and enable researchers to investigate:

- Membrane-protein interactions: DPPC bilayers provide a platform to study how proteins interact with membranes, which is crucial for understanding various cellular processes.

- Drug-membrane interactions: By incorporating drugs into liposomes, scientists can study their interactions with membranes and potential side effects.

- Membrane dynamics: Researchers can use DPPC bilayers to investigate the physical properties and behavior of membranes, such as their fluidity and permeability.

Drug Delivery Systems:

DPPC's ability to form liposomes makes it a promising candidate for developing drug delivery systems. Liposomes can encapsulate various therapeutic agents, including drugs, genes, and vaccines, and deliver them to specific targets within the body []. DPPC-based liposomes offer several advantages, including:

- Biocompatibility: DPPC is a natural component of cell membranes, making it less likely to trigger immune responses than other synthetic materials.

- Controlled release: The release rate of the encapsulated drug can be controlled by modifying the properties of the liposome, allowing for targeted and sustained drug delivery.

- Versatility: DPPC liposomes can be designed to target specific tissues or cells, increasing the effectiveness of the treatment while reducing side effects.

Other Research Applications:

Beyond its use in model membranes and drug delivery, DPPC has various other research applications, including:

- Studying lung surfactant: DPPC is a major component of lung surfactant, a substance that helps lungs expand and contract during breathing. Researchers use DPPC to investigate the biophysical properties of lung surfactant and develop treatments for respiratory diseases [].

- Understanding protein folding: DPPC can be used to study how proteins fold into their functional shapes, a crucial process for cellular function [].

- Nanoparticle research: DPPC can be used to functionalize nanoparticles, modifying their surface properties for various applications in drug delivery, imaging, and biosensing.

1,2-Dipalmitoylphosphatidylcholine is a phospholipid that plays a crucial role in biological membranes, particularly in pulmonary surfactants. It consists of two palmitic acid chains (C16) attached to a phosphatidylcholine head group. This unique structure gives it amphipathic properties, allowing it to form bilayers and micelles in aqueous environments. Its primary function is to reduce surface tension in the lungs, preventing alveolar collapse and facilitating gas exchange during respiration .

In the lungs:

DPPC is the main component of pulmonary surfactant, a lining on the inner surface of the lungs that reduces surface tension. This allows the alveoli (air sacs) to expand and contract easily during breathing, preventing them from collapsing [].

In research:

DPPC forms artificial bilayer membranes that mimic the structure of cell membranes. These bilayers are used to study membrane proteins, their functions, and interactions with drugs []. Liposomes made from DPPC can also be used for drug delivery, encapsulating drugs for targeted therapy.

This compound is primarily known for its role in pulmonary surfactant, where it reduces surface tension within the alveoli, thus preventing collapse during exhalation. Additionally, 1,2-dipalmitoylphosphatidylcholine is involved in membrane dynamics and stability, influencing cell signaling and interactions with proteins such as surfactant proteins . Its ability to form stable bilayers makes it essential for various cellular functions and drug delivery systems.

The synthesis of 1,2-dipalmitoylphosphatidylcholine occurs predominantly through two pathways:

- De novo synthesis: This involves the conversion of cytidine diphosphate-choline into phosphatidylcholine via choline phosphate cytidyltransferase in the endoplasmic reticulum of type II pneumocytes.

- Transacylation: This method involves exchanging acyl chains from other diacylphosphatidylcholines to produce 1,2-dipalmitoylphosphatidylcholine .

1,2-Dipalmitoylphosphatidylcholine has several applications:

- Medical: It is used in formulations for pulmonary surfactants to treat respiratory distress syndrome in neonates.

- Research: It serves as a model compound for studying lipid bilayer properties and interactions in biomembranes.

- Drug Delivery: Its ability to form liposomes makes it valuable for encapsulating drugs and enhancing their bioavailability .

Studies have shown that 1,2-dipalmitoylphosphatidylcholine interacts with various compounds and proteins. For example:

- Surfactant protein A can form lattice-like structures on its surface, affecting membrane properties and interactions with other lipids .

- Hydroxy-xanthones have been shown to alter the compressibility and fluidity of membranes containing this phospholipid .

1,2-Dipalmitoylphosphatidylcholine can be compared with other phospholipids based on their fatty acid composition and biological functions. Here are some similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Dioleoylphosphatidylcholine | Contains two oleic acid chains (C18) | More fluid at physiological temperatures; used in studies of membrane dynamics. |

| 1,2-Distearoylphosphatidylcholine | Contains two stearic acid chains (C18) | Higher melting point; used in solid lipid formulations. |

| 1,2-Dimyristoylphosphatidylcholine | Contains two myristic acid chains (C14) | More soluble; often used in drug delivery systems. |

The uniqueness of 1,2-dipalmitoylphosphatidylcholine lies in its specific melting point (around 41 °C), making it ideal for applications requiring stable bilayers at physiological temperatures . Its predominant presence in pulmonary surfactants also distinguishes it from other phospholipids.

Thermotropic Phase Transitions: Gel-Liquid Crystalline Transition Kinetics

The thermotropic phase behavior of 1,2-dipalmitoylphosphatidylcholine exhibits a well-characterized main transition from the gel phase to the liquid crystalline phase at approximately 41.0 to 41.4 degrees Celsius [9] [10] [35]. This transition represents one of the most studied phase transitions in phospholipid systems due to its sharp endothermic nature and cooperative behavior [11].

Table 1: Thermodynamic Properties of 1,2-Dipalmitoylphosphatidylcholine Main Phase Transition

| Property | Value | Method | References |

|---|---|---|---|

| Main Transition Temperature (Tm) | 41.0-41.4°C | Differential Scanning Calorimetry | [9] [10] [35] |

| Enthalpy Change (ΔH) | 30.9 ± 0.7 kJ/mol | Calorimetry | [31] |

| Entropy Change (ΔS) | 92.4 ± 2.2 J/(mol·K) | Calorimetry | [31] |

| Triple Point Temperature (T0) | 17.5°C | Constrained Drop Surfactometry | [30] |

| Critical Temperature (Tc) | 44.1°C | Constrained Drop Surfactometry | [30] |

The kinetics of the gel to liquid crystalline transition in 1,2-dipalmitoylphosphatidylcholine involve complex molecular reorganization processes that occur over multiple time scales [11]. Temperature-jump studies have revealed that the initial phase transformation begins with submicrosecond components attributed to partial melting of gel domains initiated at pre-existing defects at the edges of the faceted gel phase structure [11]. Molecular dynamics simulations support this model of fast melting from edge defects, where the extent of initial melting becomes limited by area expansion effects that create surface pressure and raise the effective melting temperature [11].

The subsequent phase transformation follows highly stretched exponential kinetics, consistent with collective relaxation of surface pressure through a hierarchy of surface undulations with different relaxation times [11]. The slowest step in the transition process involves water diffusion through the bilayer to accommodate vesicle volume growth along with the expanded surface area [11]. This multi-step process explains the complex infrared transients observed during temperature-jump experiments, which extend from nanosecond to millisecond time scales [11].

The transition exhibits remarkable temperature dependence, with relaxation times varying from approximately 50 milliseconds to 4 seconds, showing a pronounced maximum at temperatures just above the main transition temperature [34]. Large unilamellar vesicles display different kinetic behavior compared to multilamellar vesicles, exhibiting a single relaxation process without the pronounced maximum in relaxation time, maintaining approximately 80 milliseconds throughout most of the transition range [34].

Surface Pressure-Area Isotherms in Langmuir Monolayers

The surface pressure-area isotherms of 1,2-dipalmitoylphosphatidylcholine monolayers at the air-water interface reveal distinct phase regions that provide insights into two-dimensional lipid organization [4] [17] [18]. These isotherms demonstrate the progression through gaseous, liquid-expanded, and liquid-condensed phases as molecular area decreases and surface pressure increases [4] [17].

Table 2: 1,2-Dipalmitoylphosphatidylcholine Monolayer Molecular Areas at Different Phases

| Phase/Condition | Molecular Area (Ų/molecule) | Surface Pressure (mN/m) | Temperature Dependence | References |

|---|---|---|---|---|

| Liquid-Expanded Phase | 55-84 | 0-10 | Increases with temperature | [17] [37] [39] |

| Liquid-Condensed Phase | 34-50 | 40-60 | Relatively temperature independent | [17] [37] [43] |

| Phase Transition Region | 46-54 | 10-40 | Strong temperature dependence | [20] [22] |

| Gel Phase (Bilayer equivalent) | 46-47 | Not applicable | Comparable to bilayer | [42] |

| Collapse Region | Variable | >60 | Depends on compression rate | [20] [41] |

The liquid-expanded to liquid-condensed phase transition occurs through a first-order process characterized by a plateau region in the isotherm [4] [30]. This plateau represents phase coexistence between liquid-expanded and liquid-condensed domains, with the transition pressure and molecular areas showing linear correlation with temperature [30]. The liquid-expanded phase exhibits molecular areas ranging from 55 to 84 square angstroms per molecule at low surface pressures, while the liquid-condensed phase demonstrates significantly reduced molecular areas of 34 to 50 square angstroms per molecule at higher surface pressures [17] [37] [39].

Temperature effects on the isotherms are particularly pronounced in the phase transition region [4] [30]. As temperature increases from 17.5 degrees Celsius to 44.1 degrees Celsius, the phase transition plateau becomes less horizontal and shifts to higher surface pressures [30]. The triple-point temperature of 17.5 degrees Celsius defines the lowest temperature at which the liquid-expanded to liquid-condensed phase transition plateau can be observed [30]. Above the critical temperature of 44.1 degrees Celsius, no phase transition exists in the monolayer, regardless of compression conditions [30].

Molecular dynamics simulations of 1,2-dipalmitoylphosphatidylcholine monolayers using coarse-grained models have successfully reproduced experimental isotherm features, showing liquid-expanded and liquid-condensed phases with their characteristic coexistence plateau [17] [18]. These simulations reveal that at high compression, the monolayer surface becomes rippled, and upon further compression, undergoes collapse through buckling and folding mechanisms [17].

The reversibility of monolayer phase transitions has been demonstrated through constrained drop surfactometry, which eliminates film leakage artifacts present in traditional Langmuir balance measurements [22]. Quasi-static compression and expansion isotherms show complete superposition, indicating that two-dimensional isothermal phase transitions in 1,2-dipalmitoylphosphatidylcholine monolayers are thermodynamically reversible [22].

Hydration Dynamics and Interfacial Water Structure

The hydration characteristics of 1,2-dipalmitoylphosphatidylcholine involve complex interactions between water molecules and the phospholipid headgroups, significantly influencing membrane structure and dynamics [23] [24] [25]. Water molecules at the phospholipid-water interface exhibit distinct orientational ordering and binding patterns compared to bulk water behavior [24].

Table 3: 1,2-Dipalmitoylphosphatidylcholine Hydration Properties

| Parameter | Value | Experimental Method | Physical Significance | References |

|---|---|---|---|---|

| Bound Water Molecules (Gel Phase) | 6 molecules/lipid | Differential Scanning Calorimetry | Unfreezable water | [46] |

| Bound Water Molecules (with Cholesterol) | 7 molecules/lipid | Differential Scanning Calorimetry | Enhanced hydration | [46] |

| Water Penetration Depth | Up to carbonyl groups (~5 Å) | Molecular Dynamics Simulation | Interfacial water extent | [24] [50] |

| Hydration Shell Thickness | 3-5 Å from headgroups | Neutron Diffraction | Primary hydration layer | [49] |

| Critical Hydration Level | 16 water molecules/lipid | Nuclear Magnetic Resonance | Structural transitions | [45] |

The interfacial water structure around 1,2-dipalmitoylphosphatidylcholine headgroups demonstrates preferential orientation with water dipoles pointing toward the membrane surface [24]. This orientation results from the electrostatic potential imposed by the phospholipid molecules, particularly the negatively charged phosphate groups and carbonyl oxygens [24]. The phosphorus to nitrogen vector in the headgroup maintains an orientation approximately 10 degrees away from the surface plane, with the phosphate group positioned slightly higher than the choline group [24].

Water penetration into the 1,2-dipalmitoylphosphatidylcholine bilayer extends significantly deeper than previously recognized, reaching almost to the starting point of the aliphatic chains [50]. The mechanism of this deep water insertion involves the trimethylammonium headgroup, which exhibits two stable conformations at the bilayer-water interface: one outside the bilayer and another inside [50]. The trimethylammonium group forms extensive water clusters and transports water molecules into the bilayer during its entry motion [50].

The hydration dynamics exhibit multiple time scales, with bound water molecules showing reorientational relaxation times approximately three times slower than bulk water [47]. Interfacial water can be categorized into three distinct populations: slow water with significantly reduced mobility, bulk-like water with normal dynamics, and fast water with enhanced mobility compared to bulk conditions [47]. The relative proportions of these water populations depend strongly on the hydration level of the membrane [47].

Hydrogen bonding patterns between water and 1,2-dipalmitoylphosphatidylcholine reveal that both phosphate oxygens and carbonyl oxygens are oversaturated compared to bulk water, with approximately 2.5 hydrogen bonds per oxygen atom [49]. The choline headgroup, including both the trimethylammonium and methylene portions, demonstrates strong water association through unique hydrogen bonding regimes involving carbon-hydrogen to water interactions and strong associations between water oxygen atoms and the positively charged nitrogen [49].

The presence of cholesterol modifies the interfacial water structure around 1,2-dipalmitoylphosphatidylcholine, leading to enhanced packing and ordering of both the hydrophobic tails and the water molecules hydrating the lipid headgroups [23]. This cholesterol-induced enhancement of water orientation influences the membrane dipole potential and affects the strength and specificity of interactions between membranes and peripheral proteins [23].

1,2-Dipalmitoylphosphatidylcholine serves as the primary surface-active component responsible for reducing surface tension at the alveolar air-liquid interface [1] [2]. The molecular mechanism underlying this critical function involves the unique amphiphilic structure of 1,2-dipalmitoylphosphatidylcholine, which consists of two saturated 16-carbon palmitic acid chains attached to a phosphatidylcholine headgroup [3].

The surface tension reduction mechanism operates through the formation of an oriented monolayer at the air-water interface of alveoli. The hydrophilic choline headgroup extends into the aqueous hypophase, while the hydrophobic palmitic acid chains orient toward the air phase [1]. This molecular arrangement disrupts the cohesive intermolecular forces between water molecules at the interface, effectively reducing surface tension from approximately 70 millinewtons per meter to values approaching zero during expiration [2] [4].

Table 1: Surface Tension Parameters in Pulmonary Function

| Parameter | Value | Physiological Significance |

|---|---|---|

| Water surface tension (37°C) | 70 mN/m | Baseline air-water interface tension |

| Alveolar surface tension (with surfactant) | 0-25 mN/m | Physiological range during breathing cycle |

| 1,2-Dipalmitoylphosphatidylcholine equilibrium spreading pressure | 45-46 mN/m | Equilibrium value for unsaturated phospholipids |

| Maximum surface pressure (1,2-Dipalmitoylphosphatidylcholine) | 70 mN/m | Maximum achievable with pure 1,2-Dipalmitoylphosphatidylcholine |

| Critical surface pressure for function | >45 mN/m | Required to prevent alveolar collapse |

The compression-dependent properties of 1,2-Dipalmitoylphosphatidylcholine are fundamental to alveolar stability [2]. During inspiration, the alveolar surface area increases, leading to reduced surfactant concentration and higher surface tension values of approximately 25 millinewtons per meter [5]. Conversely, during expiration, alveolar contraction increases surfactant concentration, allowing surface tension to approach near-zero values [5]. This dynamic behavior is essential for maintaining alveolar stability across the respiratory cycle.

The physical basis for surface tension reduction involves the disruption of hydrogen bonds between water molecules at the interface [6]. Water molecules at the air-liquid interface exhibit stronger intermolecular attractions to neighboring water molecules than to air molecules, creating surface tension that tends to minimize surface area [7]. The insertion of 1,2-dipalmitoylphosphatidylcholine molecules between water molecules breaks these hydrogen bonds and reduces the cohesive forces responsible for surface tension [6].

Laplace pressure calculations demonstrate the critical importance of surface tension reduction in pulmonary function [8]. According to Laplace's law (ΔP = 2γ/R), the pressure difference across a curved interface is directly proportional to surface tension and inversely proportional to radius [8] [9]. Without surfactant, the Laplace pressure for a typical alveolus (radius ~100 micrometers) would be approximately 1,500 pascals, preventing air flow into the lungs [8]. With 1,2-dipalmitoylphosphatidylcholine-containing surfactant reducing surface tension to physiological levels, this pressure is reduced to manageable values that enable normal respiration [8].

The squeeze-out mechanism represents another critical aspect of surface tension reduction [2]. During compression, non-1,2-dipalmitoylphosphatidylcholine components are selectively excluded from the air-water interface, creating a 1,2-dipalmitoylphosphatidylcholine-enriched monolayer capable of achieving very low surface tensions [2]. This process requires the formation of multilayer structures or surface-associated reservoirs that can be reincorporated during subsequent expansion [2].

Research has demonstrated that natural lung surfactant contains less than 40 percent disaturated phospholipids, primarily 1,2-dipalmitoylphosphatidylcholine [2]. Despite this relatively low concentration, the selective enrichment of 1,2-dipalmitoylphosphatidylcholine at the interface during compression enables achievement of surface tensions well below equilibrium values [2]. The metastable nature of these compressed films is maintained through the unique properties of 1,2-dipalmitoylphosphatidylcholine monolayers, which can sustain surface pressures up to 70 millinewtons per meter [10].

Table 2: 1,2-Dipalmitoylphosphatidylcholine Content in Pulmonary Surfactant

| Source | 1,2-Dipalmitoylphosphatidylcholine Content (% of total phosphatidylcholine) | Species/Condition | Notes |

|---|---|---|---|

| Natural lung surfactant | <40 | General mammalian | Main disaturated phospholipid |

| Mammalian lung surfactants | <40 | General mammalian | Only major component capable of near-zero surface tension |

| Human term neonates | 40-60 (term) | Human neonates | Increases with maturation |

| Calf lung surfactant extract | 30-65 (possible range) | Bovine | Range depends on C16:0 fatty chain mismatching |

| Gas chromatography analysis | ≤41 (actual) | Bovine | Determined by phospholipase A2 treatment |

Cooperative Interactions with Surfactant Proteins (Surfactant Protein B/Surfactant Protein C)

The functional properties of 1,2-dipalmitoylphosphatidylcholine are significantly enhanced through cooperative interactions with the hydrophobic surfactant proteins, specifically surfactant protein B and surfactant protein C [11] [12]. These proteins constitute approximately 2 percent of surfactant dry mass but play essential roles in optimizing the surface properties of pulmonary surfactant films [13].

Surfactant protein B promotes the rapid adsorption of 1,2-dipalmitoylphosphatidylcholine to the air-liquid interface, facilitating the formation of functional surfactant films [11]. The protein achieves this through its ability to interact with phospholipid vesicles and promote fusion with the interfacial monolayer [11]. Surfactant protein B resides predominantly near the phospholipid headgroup region, where it can influence the packing and orientation of 1,2-dipalmitoylphosphatidylcholine molecules [14].

The mechanism by which surfactant protein B enhances 1,2-dipalmitoylphosphatidylcholine function involves the disruption of tightly packed liquid-condensed phases [12]. In the presence of surfactant protein B, large liquid-condensed domains are broken into smaller, more numerous domains, effectively increasing the area occupied by the liquid-expanded phase [12]. This structural modification results in increased surface pressure and enhanced film stability [12].

Surfactant protein C exhibits distinct but complementary interactions with 1,2-dipalmitoylphosphatidylcholine monolayers [15]. The protein causes packing rearrangements in spread monolayers, leading to the production of many more, smaller condensed lipid domains compared to protein-free films [15]. Surfactant protein C is located within the hydrophobic acyl chain region of the lipid monolayer, either spanning the hydrophobic core or oriented parallel to the membrane plane [14].

Table 3: Surfactant Protein Interactions with 1,2-Dipalmitoylphosphatidylcholine

| Protein | Interaction with 1,2-Dipalmitoylphosphatidylcholine | Mechanism | Functional Outcome |

|---|---|---|---|

| Surfactant Protein B | Promotes rapid adsorption to air/water interface | Facilitates vesicle-interface fusion | Enhanced film formation |

| Surfactant Protein B | Increases surface pressure | Disrupts liquid-condensed phase into smaller domains | Improved surface activity |

| Surfactant Protein B | Located near phospholipid headgroup region | Interacts with polar headgroups | Modifies molecular packing |

| Surfactant Protein C | Causes packing rearrangements in monolayers | Alters molecular packing arrangements | Changes domain morphology |

| Surfactant Protein C | Creates smaller, more numerous condensed domains | Modifies lateral organization | Enhanced film dynamics |

| Surfactant Protein C | Located in hydrophobic acyl chain region | Spans or lies parallel to hydrophobic core | Membrane stabilization |

The cooperative action of both surfactant proteins with 1,2-dipalmitoylphosphatidylcholine has been demonstrated in functional studies [13]. Preparations containing both surfactant protein B and surfactant protein C together revealed slight combined effects in enhancing film formation, with surfactant protein B playing a more vital role in sustaining film stability at maximally compressed states [13]. Surfactant protein C produced no stabilization under these conditions, suggesting distinct but complementary roles for the two proteins [13].

Molecular dynamics simulations have provided detailed insights into the positioning and behavior of surfactant proteins within 1,2-dipalmitoylphosphatidylcholine-containing monolayers [12]. Both surfactant protein B and surfactant protein C partition into the liquid-expanded phase and can even induce this phase in otherwise packed monolayers [12]. The proteins display preferential interactions with phosphatidylglycerol lipids when present, but also interact effectively with 1,2-dipalmitoylphosphatidylcholine [12].

The preferential lipid interactions of surfactant proteins have important implications for 1,2-dipalmitoylphosphatidylcholine function [12]. Both surfactant protein B and surfactant protein C show slight preferences for interactions with palmitoyloleoylphosphatidylcholine over 1,2-dipalmitoylphosphatidylcholine, which may contribute to the selective exclusion of unsaturated lipids during compression [12]. This selectivity helps concentrate 1,2-dipalmitoylphosphatidylcholine at the interface under physiologically relevant conditions.

The proteins also influence the depth distribution of lipid components within the monolayer [12]. Surfactant protein B repositions itself into the lipid acyl chain region upon compression, while surfactant protein C remains consistently below the phosphate level [12]. These positioning changes correlate with the ability of the proteins to affect lipid head group packing and surface pressure [12].

Research has demonstrated that surfactant protein B is superior to surfactant protein C in promoting compression-promoted refining of cycled films, while surfactant protein C is more effective in promoting the reinsertion of surface-associated lipids during film reexpansion [13]. This functional complementarity ensures optimal performance of 1,2-dipalmitoylphosphatidylcholine-containing surfactant throughout the respiratory cycle.

Pathological Implications of 1,2-Dipalmitoylphosphatidylcholine Homeostasis Disruption

Disruption of 1,2-dipalmitoylphosphatidylcholine homeostasis leads to severe pathological conditions affecting pulmonary function and overall respiratory health [16] [17]. The most well-characterized disorders involve genetic defects in surfactant metabolism, resulting in surfactant dysfunction disorders that can be life-threatening [16] [17].

Hereditary surfactant protein B deficiency represents one of the most severe forms of surfactant dysfunction [17] [18]. This autosomal recessive disorder results in the complete absence or loss of function of surfactant protein B, which disrupts the normal packaging and routing of other surfactant components, including the processing of 1,2-dipalmitoylphosphatidylcholine-containing surfactant [17]. The deficiency leads to abnormal phospholipid content with decreased phospholipid-to-protein ratios and altered fatty acid composition [18].

In surfactant protein B deficiency, the surface activity of isolated surfactant is severely compromised, with reduced effectiveness in lowering surface tension despite the presence of 1,2-dipalmitoylphosphatidylcholine [18]. Full-term infants with this condition present with severe respiratory distress that is progressive and usually fatal within three to six months of age [18]. The estimated incidence is approximately 1 in 1 million live births, with the 121ins2 frameshift mutation accounting for approximately two-thirds of mutant alleles [18].

Surfactant protein C dysfunction presents another form of surfactant metabolism disorder that affects 1,2-dipalmitoylphosphatidylcholine function [17] [19]. Mutations in the surfactant protein C gene result in misfolding and accumulation of abnormal surfactant protein C proteins, which interferes with the processing of normally produced surfactant protein C [17]. This disruption affects the cooperative interactions between surfactant protein C and 1,2-dipalmitoylphosphatidylcholine, compromising overall surfactant function [17].

Table 4: Surfactant Dysfunction Disorders Affecting 1,2-Dipalmitoylphosphatidylcholine Function

| Disorder | Genetic Basis | Pathophysiology | Clinical Presentation | Prognosis |

|---|---|---|---|---|

| Surfactant Protein B Deficiency | SFTPB gene mutations | Complete absence of SP-B, disrupted surfactant processing | Severe neonatal respiratory distress | Usually fatal within 3-6 months |

| Surfactant Protein C Dysfunction | SFTPC gene mutations | Misfolded SP-C accumulation, deficient mature SP-C | Variable severity, chronic interstitial lung disease | Highly variable, lung transplant may be required |

| ABCA3 Deficiency | ABCA3 gene mutations | Impaired phospholipid transport, abnormal lamellar body formation | Severe neonatal respiratory failure | Usually fatal within first month |

| Pulmonary Alveolar Proteinosis | GM-CSF deficiency/antibodies | Accumulation of surfactant-like material in alveoli | Progressive dyspnea, reduced gas exchange | Variable, whole lung lavage treatment |

ABCA3 deficiency affects the transport of surfactant phospholipids, including 1,2-dipalmitoylphosphatidylcholine, into lamellar bodies where surfactant assembly occurs [17] [20]. Mutations in the ABCA3 gene result in abnormal lamellar body formation and defective processing of surfactant proteins [20]. This leads to reduced amounts of functional surfactant protein B and surfactant protein C, which in turn compromises the effectiveness of 1,2-dipalmitoylphosphatidylcholine in reducing surface tension [21].

The pathophysiology of ABCA3 deficiency involves multiple mechanisms affecting 1,2-dipalmitoylphosphatidylcholine homeostasis [20]. Without functional ABCA3 protein, the transport of surfactant phospholipids is decreased, and lamellar body formation is impaired [20]. This results in abnormal surfactant composition and function, with mutations that eliminate ABCA3 protein function causing the most severe forms of surfactant dysfunction [20].

Pulmonary alveolar proteinosis represents another disorder affecting 1,2-dipalmitoylphosphatidylcholine homeostasis through altered surfactant clearance mechanisms [17]. In this condition, alveoli fill with phospholipid-rich proteinaceous material that is nearly identical to surfactant [17]. The congenital form is caused by inborn errors of surfactant protein metabolism, while the acquired form involves deficiency or dysfunction of granulocyte-macrophage colony-stimulating factor [17].

The disruption of 1,2-dipalmitoylphosphatidylcholine homeostasis in pulmonary alveolar proteinosis leads to impaired gas exchange despite the presence of surfactant-like material [17]. The accumulated material interferes with normal surfactant function and alveolar ventilation [17]. Treatment typically involves whole lung lavage to remove the excess material, but the prognosis for congenital forms has been uniformly poor [17].

Table 5: Pathological Consequences of 1,2-Dipalmitoylphosphatidylcholine Homeostasis Disruption

| Pathological Process | Mechanism | Functional Consequence | Clinical Manifestation |

|---|---|---|---|

| Reduced 1,2-Dipalmitoylphosphatidylcholine synthesis | Genetic defects in surfactant metabolism | Inadequate surface tension reduction | Respiratory distress syndrome |

| Abnormal protein processing | Misfolded surfactant proteins | Compromised protein-lipid interactions | Progressive respiratory failure |

| Impaired phospholipid transport | ABCA3 dysfunction | Defective lamellar body formation | Neonatal respiratory failure |

| Excessive surfactant accumulation | Impaired clearance mechanisms | Alveolar filling, impaired gas exchange | Pulmonary alveolar proteinosis |

| Oxidative degradation | Inflammatory processes | Loss of surface activity | Acute respiratory distress syndrome |

Environmental factors can also disrupt 1,2-dipalmitoylphosphatidylcholine homeostasis [22]. Electronic cigarette exposure has been shown to disrupt lung lipid homeostasis and promote deposition of lipids in alveolar macrophages [22]. This disruption affects the normal homeostatic process of pulmonary surfactant molecules and can compromise the function of 1,2-dipalmitoylphosphatidylcholine-containing surfactant [22].

Inflammatory conditions present additional challenges to 1,2-dipalmitoylphosphatidylcholine homeostasis [23]. Microbial pathogens can impair surfactant synthesis and secretion, while microbial proteinases can degrade surfactant-associated proteins [23]. The resulting dysfunction affects the cooperative interactions between 1,2-dipalmitoylphosphatidylcholine and surfactant proteins, leading to compromised surface tension reduction [23].

The therapeutic implications of 1,2-dipalmitoylphosphatidylcholine homeostasis disruption are significant [17]. Surfactant replacement therapy has been the mainstay of treatment for respiratory distress syndrome, but is not effective in genetic surfactant dysfunction disorders [17]. Lung transplantation remains the only effective treatment for severe hereditary surfactant deficiencies, with outcomes comparable to transplantation for other pediatric lung diseases [17].

Purity

Quantity

XLogP3

Appearance

Other CAS

Wikipedia

Dates

Three-Phase Coexistence in Binary Charged Lipid Membranes in a Hypotonic Solution

Jingyu Guo, Hiroaki Ito, Yuji Higuchi, Klemen Bohinc, Naofumi Shimokawa, Masahiro TakagiPMID: 34288679 DOI: 10.1021/acs.langmuir.1c00967

Abstract

We investigated the phase separation of dioleoylphosphatidylserine (DOPS) and dipalmitoylphosphatidylcholine (DPPC) in giant unilamellar vesicles in a hypotonic solution using fluorescence and confocal laser scanning microscopy. Although phase separation in charged lipid membranes is generally suppressed by the electrostatic repulsion between the charged headgroups, osmotic stress can promote the formation of charged lipid domains. Interestingly, we observed a three-phase coexistence even in the DOPS/DPPC binary lipid mixtures. The three phases were DPPC-rich, dissociated DOPS-rich, and nondissociated DOPS-rich phases. The two forms of DOPS were found to coexist owing to the ionization of the DOPS headgroup, such that the system could be regarded as quasi-ternary. The three formed phases with differently ionized DOPS domains were successfully identified experimentally by monitoring the adsorption of positively charged particles. In addition, coarse-grained molecular dynamics simulations confirmed the stability of the three-phase coexistence. Attraction mediated by hydrogen bonding between protonated DOPS molecules and reduction of the electrostatic interactions at the domain boundaries stabilized the three-phase coexistence.The distinct effects of two imidazolium-based ionic liquids, [C

Xiao-Lei Hao, Hao-Yue Guo, Bobo Cao, Guang Mo, Zhi-Hong Li, Zhi-Wu YuPMID: 34378570 DOI: 10.1039/d1cp01220g

Abstract

Ionic liquids (ILs) are potential green solvents with very broad application prospects. Their toxicity and other biological effects are largely related to their hydrophobic properties. In this work, the effects of two imidazolium-based ILs with either a butyl or a hexyl chain, [Cmim][OAc] or [C

mim][OAc], on the phase behaviours of a representative phospholipid, dipalmitoylphosphatidylcholine (DPPC), were examined using synchrotron small- and wide-angle X-ray scattering and differential scanning calorimetry techniques. A series of samples with a lipid : IL molar ratio ranging from 1 : 0 to 1 : 4/1 : 5 were prepared as aqueous dispersions in the form of multi-lamellar vesicles. The two ILs were found to have distinct effects on the phase behaviours of DPPC. For [C

mim][OAc], its effect is very limited. In contrast, for [C

mim][OAc], it could eliminate the pre-transition of DPPC, markedly affect the main phase transition of the lipid, and insert into the DPPC bilayer at gel state to form an interdigitated gel phase. The findings increased our understanding on the biological effects of imidazolium-based ILs and might shed light on the design of novel IL-based antimicrobials.

Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations

Azadeh Alavizargar, Fabian Keller, Roland Wedlich-Söldner, Andreas HeuerPMID: 34255501 DOI: 10.1021/acs.jpcb.1c03528

Abstract

Sterols have been ascribed a major role in the organization of biological membranes, in particular for the formation of liquid ordered domains in complex lipid mixtures. Here, we employed molecular dynamics simulations to compare the effects of cholesterol and ergosterol as the major sterol of mammalian and fungal cells, respectively, on binary mixtures with 1,2-dipalmitoyl--glycero-3-phosphocholine (DPPC) as a proxy for saturated lipids. In agreement with previous work, we observe that the addition of sterol molecules modifies the order of DPPC both in the gel phase and in the liquid phase. When disentangling the overall tilt angle and the structure of the tail imposed by trans/gauche configurations of torsion angles in the tail, respectively, a more detailed picture of the impact of sterols can be formulated, revealing, for example, an approximate temperature-concentration superposition ranging from the liquid to the gel phase. Furthermore, a new quantitative measure to identify the presence of collective sterol effects is discussed. Moreover, when comparing both types of sterols, addition of cholesterol has a noticeably stronger impact on phospholipid properties than that of ergosterol. The observed differences can be attributed to higher planarity of the cholesterol ring system. This planarity combined with an inherent asymmetry in its molecular interactions leads to better alignment and hence stronger interaction with saturated acyl chains. Our results suggest that the high order demonstrated for ergosterol in fungal plasma membranes must therefore be generated via additional mechanisms.

Molecular Mechanism of Ultrasound-Induced Structural Defects in Liposomes: A Nonequilibrium Molecular Dynamics Simulation Study

Viet Hoang Man, Mai Suan Li, Philippe Derreumaux, Junmei Wang, Phuong H NguyenPMID: 34161100 DOI: 10.1021/acs.langmuir.1c00555

Abstract

The use of ultrasound in combination with liposomes is a promising approach to improve drug delivery. To achieve an optimal drug release rate, it is important to understand how ultrasound induces pathways on the liposome surface where drugs can be released from the liposome. To this end, we carry out large-scale ultrasound-induced molecular dynamics simulations for three single lipid component liposomes formed from the commonly used phospholipids: 1,2-dioleoyl--glycero-3-phosphocholine (DOPC), 1,2-dipalmitoylphosphatidylcholine (DPPC), or phosphatidylcholine (POPC). The results show that ultrasound induces the detachment of two leaflets of the DOPC surface, suggesting that the drug release pathway may be through the low lipid packing areas on the stretched surface. In contrast, ultrasound induces pore formation on the surface of DPPC and DOPC, where drugs could escape from the liposomes. While the leaflet detachment and transient pore formation are the mechanisms of DOPC and DPPC, respectively, in both liquid-ordered and liquid-disordered phases, the leaflet detachment mechanism is switched to the transient pore formation mechanism on going from the liquid-ordered phase to the liquid-disordered phase in the POPC liposome. By adding 30% mol cholesterol, the leaflet detachment mechanism is observed in all liposomes. We found that the molecular origin that determines a mechanism is the competition between the intraleaflet and interleaflet interacting energy of lipids. The connection to experimental and theoretical modeling is discussed in some detail.

Cholesterol modulates the interaction between paclitaxel and Langmuir monolayers simulating cell membranes

Andressa R Pereira, Flavio M Shimizu, Osvaldo N Oliveira JrPMID: 34098365 DOI: 10.1016/j.colsurfb.2021.111889

Abstract

The composition of Langmuir monolayers used as cell membrane models is an essential factor for the interaction with biologically-relevant molecules, including pharmaceutical drugs. In this paper, we report the modulation of effects from the antineoplastic drug paclitaxel by the relative concentration of cholesterol in the Langmuir monolayers of ternary mixtures of dipalmitoylphosphatidylcholine, sphingomyelin, and cholesterol. Since the dependence on cholesterol concentration for these monolayers simulating lipid rafts is non-monotonic, we analyzed the surface pressure and compressibility modulus data with the multidimensional projection technique referred to as interactive document mapping (IDMAP). The maximum expansion induced by paclitaxel in surface pressure isotherms was observed for 27% cholesterol, while the compressibility modulus decreased most strongly for the monolayer with 48% cholesterol. Therefore, the physiological action of paclitaxel may vary depending on whether it is associated with penetration in the membrane or with changes in the membrane elasticity.Evaluating Coarse-Grained MARTINI Force-Fields for Capturing the Ripple Phase of Lipid Membranes

Pradyumn Sharma, Rajat Desikan, K Ganapathy AyappaPMID: 34081861 DOI: 10.1021/acs.jpcb.1c03277

Abstract

Phospholipids, which are an integral component of cell membranes, exhibit a rich variety of lamellar phases modulated by temperature and composition. Molecular dynamics (MD) simulations have greatly enhanced our understanding of phospholipid membranes by capturing experimentally observed phases and phase transitions at molecular resolution. However, the ripple (P) membrane phase, observed as an intermediate phase below the main gel-to-liquid crystalline transition with some lipids, has been challenging to capture with MD simulations, both at all-atom and coarse-grained (CG) resolutions. Here, with an aggregate ∼2.5 μs all-atom and ∼122 μs CGMD simulations, we systematically assess the ability of six CG MARTINI 1,2-dipalmitoyl-

-glycero-3-phosphocholine (DPPC) lipid and water force-field (FF) variants, parametrized to capture the DPPC gel and fluid phases, for their ability to capture the P

phase, and compared observations with those from an all-atom FF. Upon cooling from the fluid phase to below the phase transition temperature with smaller (380-lipid) and larger (>2200-lipid) MARTINI and all-atom (CHARMM36 FF) DPPC lipid bilayers, we observed that smaller bilayers with both all-atom and MARTINI FFs sampled interdigitated P

and ripple-like states, respectively. However, while all-atom simulations of the larger DPPC membranes exhibited the formation of the P

phase, MARTINI membranes did not sample interdigitated ripple-like states at larger system sizes. We then demonstrated that the ripple-like states in smaller MARTINI membranes were kinetically trapped structures caused by finite size effects rather than being representative of true P

phases. We showed that a MARTINI FF variant that could capture the tilted L

gel phase, a prerequisite for stabilizing the P

phase, was unable to capture the rippled phase upon cooling. Our study reveals that the current MARTINI FFs (including MARTINI3) may require specific reparametrization of the interaction potentials to stabilize lipid interdigitation, a characteristic of the ripple phase.

The interaction of chondroitin sulfate with a lipid monolayer observed by using nonlinear vibrational spectroscopy

Gergo Peter Szekeres, Szilvia Krekic, Rebecca L Miller, Mark Mero, Kevin Pagel, Zsuzsanna HeinerPMID: 34105546 DOI: 10.1039/d1cp01975a

Abstract

The first vibrational sum-frequency generation (VSFG) spectra of chondroitin sulfate (CS) interacting with dipalmitoyl phosphatidylcholine (DPPC) at air-liquid interface are reported here, collected at a laser repetition rate of 100 kHz. By studying the VSFG spectra in the regions of 1050-1450 cm-1, 2750-3180 cm-1, and 3200-3825 cm-1, it was concluded that in the presence of Ca2+ ions, the head groups together with the head-group-bound water molecules in the DPPC monolayer are strongly influenced by the interaction with CS, while the organization of the phospholipid tails remains mostly unchanged. The interactions were observed at a CS concentration below 200 nM, which exemplifies the potential of VSFG in studying biomolecular interactions at low physiological concentrations. The VSFG spectra recorded in the O-H stretching region at chiral polarization combination imply that CS molecules are organized into ordered macromolecular superstructures with a chiral secondary structure.Coating function and stabilizing effects of surface layer protein from Lactobacillus acidophilus ATCC 4356 on liposomes

Jun Meng, Yan-Yang Wang, Yun-Peng Hao, Shao-Bing Zhang, Chang-He Ding, Yan-Zhi YouPMID: 33933546 DOI: 10.1016/j.ijbiomac.2021.04.135

Abstract

Surface layer proteins (SLPs) are crystalline arrays in the outermost layer of cell envelope in many archaea and bacteria. SLPs subunits have the ability to reassemble on the surface of lipid layers. In this work, the SLP from Lactobacillus acidophilus ATCC 4356 was extracted and reassembled on the surface of positively charged liposomes composed of dipalmitoyl phosphatidylcholine, cholesterol and octadecylamine. Zeta potentials and particle size were determined to describe the adsorption process of SLP on liposomes. The liposomes completely coated with SLP were observed by transmission electron microscope. To investigate the stabilizing effects of SLP on liposomes, carboxyfluorescein (CF) was encapsulated and its leakage was determined as an evaluation index. The results showed that the L. acidophilus ATCC 4356 SLP significantly (P < 0.05) increased the stability of the liposomes in the course of thermal challenge. Furthermore, SLP was able to reduce the aggregation of liposomes in serum. Storage stability of liposomes was performed at 25 °C, 4 °C and -20 °C for 90 days. And the SLP-coated liposomes released less CF than the control liposomes during storage at the three evaluated temperatures. Our findings extended the application field of Lactobacillus SLPs and introduced a novel nanocarrier system with good chemical stability.A Data-Driven Dimensionality Reduction Approach to Compare and Classify Lipid Force Fields

Riccardo Capelli, Andrea Gardin, Charly Empereur-Mot, Giovanni Doni, Giovanni M PavanPMID: 34254518 DOI: 10.1021/acs.jpcb.1c02503

Abstract

Molecular dynamics simulations of all-atom and coarse-grained lipid bilayer models are increasingly used to obtain useful insights for understanding the structural dynamics of these assemblies. In this context, one crucial point concerns the comparison of the performance and accuracy of classical force fields (FFs), which sometimes remains elusive. To date, the assessments performed on different classical potentials are mostly based on the comparison with experimental observables, which typically regard average properties. However, local differences of the structure and dynamics, which are poorly captured by average measurements, can make a difference, but these are nontrivial to catch. Here, we propose an agnostic way to compare different FFs at different resolutions (atomistic, united-atom, and coarse-grained), by means of a high-dimensional similarity metrics built on the framework of Smooth Overlap of Atomic Position (SOAP). We compare and classify a set of 13 FFs, modeling 1-palmitoyl-2-oleoyl--glycero-3-phosphocholine (POPC) bilayers. Our SOAP kernel-based metrics allows us to compare, discriminate, and correlate different FFs at different model resolutions in an unbiased, high-dimensional way. This also captures differences between FFs in modeling nonaverage events (originating from local transitions), for example, the liquid-to-gel phase transition in dipalmitoylphosphatidylcholine (DPPC) bilayers, for which our metrics allows us to identify nucleation centers for the phase transition, highlighting some intrinsic resolution limitations in implicit

explicit solvent FFs.

Probing of Interactions of Magnetite Nanoparticles Coated with Native and Aminated Starch with a DPPC Model Membrane

Emilia Piosik, Aleksandra Zaryczniak, Kinga Mylkie, Marta Ziegler-BorowskaPMID: 34073072 DOI: 10.3390/ijms22115939